N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-15-6-8-16(9-7-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-4-3-5-19(10-17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNUHUWEWOERIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, with the CAS number 941984-99-2, is a thiazole derivative that has garnered attention due to its potential biological activities. This compound's structure, characterized by a thiazole core and various aromatic substituents, suggests possible interactions with biological targets, making it a candidate for pharmacological evaluation.
The molecular formula of this compound is , with a molecular weight of 398.5 g/mol. The compound's structural characteristics may influence its solubility and bioavailability, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 941984-99-2 |
| Molecular Formula | C21H22N2O2S2 |
| Molecular Weight | 398.5 g/mol |
Biological Activity Overview
Research into the biological activity of this compound indicates potential antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of findings related to its biological effects.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacteria and fungi. For example, thiazole derivatives were screened against Staphylococcus aureus and Escherichia coli, showing promising inhibition results at specific concentrations .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. A related compound demonstrated cytotoxic effects through the inhibition of thymidylate synthase, which is critical in DNA synthesis. The IC50 values for these compounds ranged from 1.95 to 4.24 μM, indicating strong activity compared to standard chemotherapeutics like doxorubicin . The mechanism often involves inducing apoptosis in cancer cells through various pathways, including PPARγ modulation .
Anti-inflammatory Effects
Thiazole compounds have also been noted for their anti-inflammatory properties. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial mediators in inflammatory responses . This suggests a potential application in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of thiazole derivatives using disc diffusion methods and determined MIC values against several bacterial strains. The findings indicated that modifications in the thiazole structure significantly impacted antimicrobial potency .
- Cytotoxicity Assays : In a comparative study, various thiazole derivatives were tested against cancer cell lines (e.g., B16-F10 melanoma). The most active compounds showed IC50 values significantly lower than those of conventional drugs, highlighting their potential as novel anticancer agents .
- Mechanistic Studies : Molecular docking studies have been employed to elucidate the interaction between thiazole derivatives and their biological targets. These studies provide insights into the binding affinities and modes of action, supporting the observed biological activities .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds containing thiazole moieties exhibit promising anticancer properties. For instance, derivatives similar to N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives showed significant inhibition of cell proliferation in human cancer cell lines such as HeLa and HCT116, with IC50 values indicating potent activity (IC50 = 13.62 ± 0.86 µM for HeLa cells) .
Antimicrobial Activity
The compound's thiazole component may also contribute to antimicrobial properties. Research has shown that thiazole derivatives can exhibit activity against a range of microbial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, certain thiazole-based compounds have been reported to possess antibacterial activity comparable to conventional antibiotics .
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Studies on related compounds have highlighted their ability to inhibit key enzymes involved in metabolic pathways associated with cancer and other diseases. For example, some thiazole derivatives have been identified as inhibitors of glucosidases, which play a crucial role in carbohydrate metabolism .
Case Studies
- Cytotoxicity Against Cancer Cells : A study explored the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, making them candidates for further development as anticancer agents .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, including the target compound. The study found that these compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial therapies .
- Enzyme Inhibition Studies : Research on enzyme inhibitors derived from thiazole structures demonstrated their effectiveness in modulating enzyme activity related to cancer progression and metabolic disorders. The findings suggest that this compound could be further explored for its enzyme inhibitory properties .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The compound shares structural motifs with several pharmacologically active derivatives. Key comparisons include:
Table 1: Structural and Activity Comparison
Key Observations
Substituent Effects on Activity
- Methoxy Groups : Compounds with 3,4,5-trimethoxyphenyl (e.g., ) exhibit enhanced antitumor activity due to improved receptor binding via hydrogen bonding and π-π stacking. The target compound’s 3-methoxybenzyl group may offer moderate activity but better metabolic stability compared to bulkier trimethoxy analogs.
- Similar methyl-substituted thiazoles (e.g., 107b ) show potent antibacterial effects, suggesting possible dual activity for the target.
- Thioether vs. Thiol Groups : The thioether linkage in the target compound differs from thiol-containing derivatives (e.g., ), which may reduce redox-mediated toxicity while maintaining sulfur’s electronic contributions.
Heterocyclic Core Variations
- Thiazole vs. Quinazolinone: Thiazole-based compounds (e.g., ) often exhibit broader antimicrobial activity, whereas quinazolinone derivatives (e.g., ) are more potent in antitumor contexts. The target’s thiazole core may position it as a versatile candidate for multiple therapeutic areas.
- Oxadiazole Bioisosteres : highlights oxadiazole-acetamide hybrids as bioisosteres with enhanced pharmacological activity. The target’s thiazole core may mimic this behavior through similar hydrogen-bonding interactions .
Activity Trade-offs
- Compounds with electron-withdrawing groups (e.g., sulfamoyl in ) show reduced antitumor efficacy compared to electron-donating groups (methoxy, methyl).
- Bulkier Substituents : Derivatives like compound 12 (3,4,5-trimethoxybenzyl) exhibit low activity due to steric hindrance, whereas the target’s smaller 4-methylbenzyl group may improve target engagement.
Preparation Methods
Molecular Architecture
The compound features three distinct structural domains (Figure 1):
- Thiazole Core : A five-membered aromatic ring containing nitrogen (N1) and sulfur (S1) atoms at positions 1 and 3, respectively.
- 4-Methylbenzylthio Substituent : A sulfur-linked 4-methylbenzyl group (-S-CH₂-C₆H₄-CH₃) at position 2 of the thiazole ring.
- 3-Methoxybenzyl-Acetamide Side Chain : An acetamide group (-CH₂-C(=O)-NH-) connected to a 3-methoxybenzyl moiety at position 4 of the thiazole.
Table 1: Fundamental Properties of N-(3-Methoxybenzyl)-2-(2-((4-Methylbenzyl)Thio)Thiazol-4-Yl)Acetamide
| Property | Value |
|---|---|
| CAS Registry Number | 941984-99-2 |
| Molecular Weight | 398.54 g/mol |
| IUPAC Name | N-[(3-Methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
| SMILES | COc1cc(CNC(=O)Cc2nc(cs2)SCc3ccc(C)cc3)ccc1 |
The lipophilic nature of the molecule, attributed to its aromatic and thioether groups, suggests limited aqueous solubility but enhanced membrane permeability.
Classical Organic Synthesis Approaches
Thiazole Ring Formation via Cyclization
The thiazole core is synthesized through a cyclocondensation reaction between a thioamide and α-halo ketone. Source demonstrates that calcium triflate (Ca(OTf)₂) catalyzes the reaction of thioamides with propargyl alcohols to form thiazoles under mild conditions (120°C, toluene).
Reaction Mechanism :
- Thioamide Activation : Ca(OTf)₂ coordinates to the thioamide’s sulfur, enhancing electrophilicity.
- Alkyne Addition : Propargyl alcohol undergoes dehydration to form an allene intermediate.
- 5-Exo-Dig Cyclization : Intramolecular attack by the thioamide’s nitrogen forms the thiazole ring.
Optimization Insights :
Sulfur Incorporation via Nucleophilic Substitution
The 4-methylbenzylthio group is introduced through a nucleophilic substitution (SN2) reaction between a thiolate anion and a halogenated precursor.
Procedure :
- Thiol Generation : 4-Methylbenzyl mercaptan (HS-CH₂-C₆H₄-CH₃) is deprotonated using NaH in dry THF.
- Substitution : The thiolate attacks a brominated thiazole intermediate (e.g., 2-bromothiazole-4-acetamide) at 60°C for 12 h.
- Workup : The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).
Yield : 68–72% after purification.
Multistep Synthesis Protocol
Stepwise Assembly
The compound is synthesized in four stages (Figure 2):
Step 1: Thiazole-4-Acetic Acid Synthesis
- Reactants : 2-Amino-4-methylbenzylthiol and ethyl bromopyruvate.
- Conditions : Reflux in ethanol (12 h).
- Intermediate : Thiazole-4-acetic acid ethyl ester (Yield: 65%).
Step 2: Amide Coupling
- Reactants : Thiazole-4-acetic acid and 3-methoxybenzylamine.
- Coupling Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
- Conditions : DMF, room temperature, 6 h.
- Product : N-(3-Methoxybenzyl)-2-(thiazol-4-yl)acetamide (Yield: 58%).
Step 3: Thioether Formation
- Reactants : Intermediate from Step 2 and 4-methylbenzyl bromide.
- Base : K₂CO₃ in acetonitrile (80°C, 8 h).
- Product : Crude this compound (Yield: 70%).
Step 4: Purification
- Method : Preparative HPLC (C18 column, acetonitrile/water gradient).
- Purity : >95% (Confirmed via HPLC-UV).
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
What synthetic methodologies are commonly employed for N-(3-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including thiazole ring formation and subsequent functionalization. For example:
- Thiazole Core Synthesis : Reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ forms the acetamide-thiazole backbone .
- Thioether Linkage : Introducing the (4-methylbenzyl)thio group may involve nucleophilic substitution using 4-methylbenzyl thiol under basic conditions (e.g., triethylamine in dioxane) .
- Optimization : Solvent selection (e.g., dioxane, ethanol-DMF mixtures), catalyst use (e.g., AlCl₃), and temperature control (20–25°C) are critical for yield and purity .
How is the structural integrity of this compound validated post-synthesis?
Validation relies on spectroscopic and analytical techniques:
- ¹H/¹³C-NMR : Peaks corresponding to methoxy (δ ~3.8 ppm), benzyl (δ ~4.3 ppm), and thiazole protons (δ ~7.3–7.9 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations for C=O (~1656 cm⁻¹) and S–C (~680 cm⁻¹) bonds verify functional groups .
- Elemental Analysis : Agreement between calculated and observed C/H/N/S content (e.g., ±0.3% deviation) ensures purity .
What preliminary biological assays are recommended to screen for bioactivity?
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme Inhibition : Molecular docking studies (e.g., CDK9 inhibition) to predict binding affinity .
Advanced Research Questions
How can regioselectivity challenges in thiazole functionalization be addressed?
- Protecting Groups : Temporarily shield reactive sites (e.g., methoxy groups) during thioether formation .
- Catalyst Tuning : Use Pd-based catalysts for cross-coupling reactions to direct substitution at specific positions .
- Computational Modeling : DFT calculations predict reactive sites, guiding experimental design .
How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) or thioether groups .
- Biological Profiling : Compare IC₅₀ values across analogs (e.g., 4-chlorophenyl derivatives show 47% MGI% vs. 4-fluorophenyl at 7% ).
- 3D-QSAR Models : Map electrostatic/hydrophobic fields to correlate substituent effects with activity .
How should contradictory bioactivity data between studies be resolved?
- Assay Standardization : Validate protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolic Stability Tests : Assess compound degradation in different media (e.g., liver microsomes) .
- Orthogonal Assays : Confirm results using alternative methods (e.g., apoptosis assays alongside MTT) .
What strategies mitigate cytotoxicity in non-target tissues?
- Selective Targeting : Conjugate with ligands (e.g., folate) for receptor-mediated uptake in cancer cells .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esterase-sensitive linkers) .
- Toxicogenomics : RNA-seq identifies off-target pathways, guiding structural refinements .
How is enantiomeric purity ensured during synthesis, and why is it critical?
- Chiral Chromatography : Use HPLC with chiral columns (e.g., amylose-based) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) for stereocontrolled reactions .
- Impact on Bioactivity : Enantiomers may differ in potency (e.g., (R)-vs. (S)-forms show 10-fold IC₅₀ variance ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
